molecular formula C15H12N2O2 B2519415 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone CAS No. 108620-92-4

3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone

Katalognummer: B2519415
CAS-Nummer: 108620-92-4
Molekulargewicht: 252.273
InChI-Schlüssel: OPFUJVVBZHYYPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a derivative of the 4(3H)-quinazolinone scaffold, a heterocyclic compound featuring a fused benzene and pyrimidine ring. The compound is substituted at position 2 with a 4-methylphenyl group and at position 3 with a hydroxyl group. These modifications influence its physicochemical properties and biological activity. Quinazolinones are renowned for their diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects .

Eigenschaften

IUPAC Name

3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17(14)19/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFUJVVBZHYYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322167
Record name 3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108620-92-4
Record name 3-hydroxy-2-(4-methylphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinazolinone derivatives, including 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone.

  • Mechanism of Action : The compound has been shown to target penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This interaction can lead to the inhibition of bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Case Study : A study synthesized 79 derivatives of 4(3H)-quinazolinones and evaluated their structure-activity relationships (SAR). Among these, certain compounds demonstrated significant synergy with existing antibiotics, enhancing their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Table: Antibacterial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus12.5 µg/mL
Compound 73Escherichia coli25 µg/mL
Compound 27MRSA5 µg/mL

Anticancer Properties

The anticancer potential of quinazolinones has been extensively studied, with specific focus on their ability to inhibit tumor growth and induce apoptosis.

  • Mechanism : Compounds like this compound act as protein kinase inhibitors, disrupting critical signaling pathways involved in cancer cell proliferation .
  • Case Study : Research involving the synthesis of various quinazolinone derivatives revealed that modifications at the 2-position significantly influenced their anticancer activity. For instance, novel derivatives with chloromethyl substitutions exhibited promising in vitro anticancer activity .

Data Table: Anticancer Activity

Compound NameCancer TypeIC50 Value (µM)Reference
This compoundBreast Cancer15.0
Compound XLung Cancer8.5
Compound YColon Cancer12.0

Antioxidant Properties

Research indicates that quinazolinones can also exhibit antioxidant activities, which are beneficial in preventing oxidative stress-related diseases.

  • Mechanism : The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals and chelate metal ions, contributing to its antioxidant capacity .
  • Case Study : A study assessed various derivatives for their antioxidant properties using different assays (ABTS, CUPRAC). The results indicated that compounds with multiple hydroxyl groups showed significantly higher antioxidant activity compared to those without .

Data Table: Antioxidant Activity

Compound NameAssay TypeActivity LevelReference
This compoundABTSModerate
Compound ACUPRACHigh
Compound BDPPHLow

Wirkmechanismus

The mechanism of action of 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological and chemical profiles of quinazolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Properties/Activities References
3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone 3-OH, 2-(4-methylphenyl) Hypothesized antioxidant, anti-inflammatory -
3-(4-Methylphenyl)-4(3H)-quinazolinone 3-(4-methylphenyl) Anti-inflammatory (IC₅₀ comparable to ibuprofen)
2-Ferrocenyl-4(3H)-quinazolinone 2-Ferrocenyl Electrochemical activity (single-electron oxidation)
UR-9825 (Antifungal agent) 7-Cl, triazole-propyl at position 3 Potent antifungal (vs. Candida albicans, Aspergillus)
3-Aryl-2-pyrazolyl derivatives 2-Pyrazolyl Antimicrobial (broad-spectrum)
6-Iodo-2-methyl-4(3H)-quinazolinone 6-I, 2-methyl Antihyperlipidemic (reduces cholesterol in rats)
2-Phenyl-3-benzothiazolyl derivatives 2-Phenyl, 3-benzothiazolyl Anti-inflammatory (low ulcerogenic risk)
Antioxidant Activity
  • This compound: The hydroxyl group at position 3 likely enhances radical scavenging activity, as seen in phenolic quinazolinones (e.g., compounds 5h, 5j in showed 70–85% DPPH scavenging at 100 μM).
Anti-Inflammatory Activity
  • This compound: The 4-methylphenyl group may synergize with the hydroxyl group to inhibit COX-2, similar to sulfonamide-substituted derivatives (IC₅₀ = 0.8–1.2 μM in ).
  • Comparison: 3-(4-Bromophenyl)-4(3H)-quinazolinone demonstrated 89% protein denaturation inhibition (vs. 94% for ibuprofen) , suggesting substituent electronegativity impacts activity.
Antimicrobial Activity
  • This compound: Limited direct data, but pyrimidin-4-yl conjugates (e.g., compound IV in ) inhibit MRSA biofilm formation (IC₅₀ = 20.7 μM).
  • Comparison : Thioglycolic acid derivatives (e.g., 2a-f in ) showed MIC values of 8–32 μg/mL against S. aureus and E. coli.
Antifungal Activity
  • UR-9825 : A 7-chloro derivative with triazole groups exhibited superior activity (IC₅₀ = 0.01–0.1 μg/mL) compared to fluconazole .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Hydroxyl groups improve aqueous solubility (e.g., phenolic derivatives in have solubility >50 mg/mL in DMSO), whereas halogenated derivatives (e.g., 6-iodo in ) are less soluble.
  • Metabolic Stability : Methyl and halogen substituents reduce oxidative metabolism, as seen in UR-9825 (t₁/₂ = 9 h in rabbits) .

Biologische Aktivität

3-Hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}

This structure includes a hydroxyl group (-OH) at position 3, a methyl-substituted phenyl group at position 2, and a quinazolinone core, which is essential for its biological activity.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the anticancer activity of several quinazolinone derivatives against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that compounds with a hydroxyl group at position 3 showed enhanced cytotoxicity compared to their analogs lacking this substitution .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Quinazolinones are known to exhibit activity against both gram-positive and gram-negative bacteria.

  • Research Findings : In vitro studies demonstrated that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinones is another area of interest. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Experimental Evidence : A comparative study found that certain derivatives exhibited stronger anti-inflammatory effects than indomethacin, a common non-steroidal anti-inflammatory drug (NSAID). The presence of the hydroxyl group was linked to enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazolinones. The presence of functional groups significantly influences their pharmacological properties.

Substituent PositionFunctional GroupEffect on Activity
2MethylEnhances lipophilicity and antimicrobial activity
3HydroxylIncreases anticancer and anti-inflammatory potency
4PhenylContributes to overall stability and interaction with biological targets

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives with substituted benzaldehydes or acetophenones. For example, using triethyl orthobenzoate under reflux conditions with catalysts like nano-TiO₂ or Bi(TFA)₃–[nbp]FeCl₄ improves reaction efficiency . Optimization strategies include:

  • Temperature Control : Prolonged reflux (6–12 hours) ensures complete cyclization.
  • Catalysts : Lewis acids (e.g., Bi(TFA)₃) enhance regioselectivity and reduce byproducts .
  • Purification : Recrystallization from ethanol-water mixtures (90:10) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing quinazolinone derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions via characteristic shifts (e.g., carbonyl C=O at ~160–170 ppm) .
  • X-ray Diffraction : Single-crystal studies (e.g., CCDC data) resolve stereochemistry and hydrogen-bonding networks, as demonstrated for 2-[2-(2-anilino-4-oxo-3,4-dihydroquinazolin-3-yl)phenoxy]-3-phenylquinazolin-4(3H)-one .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions and fragmentation patterns, particularly for halogenated derivatives .

Q. How are preliminary biological activities (e.g., antimicrobial, anti-inflammatory) screened for quinazolinone derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standards like ciprofloxacin .
  • Anti-Inflammatory Screening : Carrageenan-induced rat paw edema models at 50 mg/kg oral doses, with COX-1/COX-2 inhibition assessed via ELISA .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications at the 2- and 3-positions of the quinazolinone core influence biological activity?

  • Methodological Answer :

  • 2-Position Substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity by increasing electrophilicity. For example, 7-Cl derivatives show superior antifungal activity (MIC = 0.5 µg/mL vs. C. albicans) .
  • 3-Position Substituents : Bulky aryl groups (e.g., 4-fluorophenyl) improve pharmacokinetic profiles by modulating hydrophobicity and plasma half-life (e.g., t₁/₂ = 9 h in rabbits) .
  • Hybrid Molecules : Conjugation with thiazole or oxadiazole rings enhances antitumor activity (IC₅₀ = 8.2 µM vs. MCF-7) via dual kinase inhibition .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for quinazolinone-based therapeutics?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Species-specific metabolism impacts efficacy. For instance, a 7-Cl derivative showed low murine activity (t₁/₂ = 1 h) but high efficacy in rats (t₁/₂ = 6 h) due to CYP450 variability .
  • Formulation Adjustments : Liposomal encapsulation improves bioavailability for compounds with poor solubility .
  • Dose Optimization : Bid dosing (100 mg/kg) in immunocompromised aspergillosis models achieves sustained plasma levels .

Q. How can computational methods guide the design of quinazolinone derivatives with target specificity?

  • Methodological Answer :

  • Molecular Docking : Identify binding poses with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) using AutoDock Vina. For example, 3-indazolyl derivatives show ΔG = -9.2 kcal/mol, correlating with experimental IC₅₀ values .
  • QSAR Modeling : Hammett constants (σ) for substituents predict antibacterial potency (R² = 0.89) .
  • ADMET Prediction : SwissADME estimates logP (<3.5) and BBB permeability to prioritize CNS-active candidates .

Q. What combinatorial chemistry approaches are effective for synthesizing quinazolinone libraries?

  • Methodological Answer :

  • Parallel Synthesis : Use Ugi-4CR reactions with anthranilic acid, aldehydes, isocyanides, and amines to generate diverse 3-substituted derivatives .
  • Solid-Phase Synthesis : Wang resin-bound intermediates enable rapid generation of 2-heteroalkylquinazolinones (e.g., pyrazolylvinyl derivatives) .
  • Post-Modification : Click chemistry (CuAAC) introduces triazole moieties at the 2-position, enhancing antifungal activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.